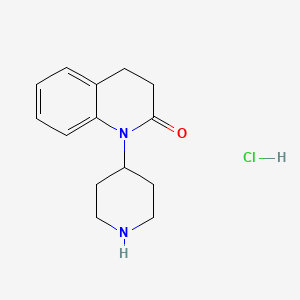

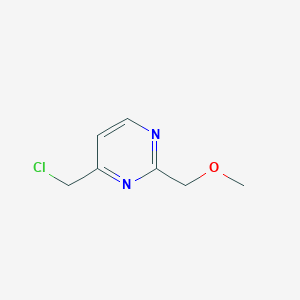

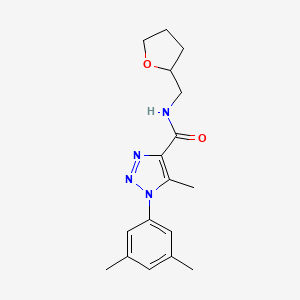

1-(4-Piperidyl)-1,2,3,4-tetrahydro-2-quinolinone hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Discovery of NR2B-Selective NMDA Antagonist

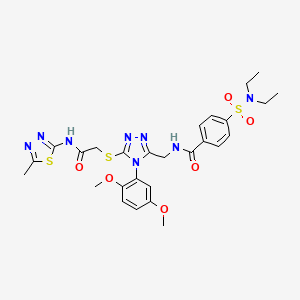

A compound structurally related to 1-(4-Piperidyl)-1,2,3,4-tetrahydro-2-quinolinone hydrochloride, identified as (-)-6-[2-[4-(3-Fluorophenyl)-4-hydroxy-1-piperidinyl]-1-hydroxyethyl]-3,4-dihydro-2(1H)-quinolinone, was discovered as an orally active NR2B-subunit selective N-methyl-d-aspartate (NMDA) receptor antagonist. This compound exhibits high selectivity for NR2B subunits containing NMDA receptors, demonstrating therapeutic potential in pain management due to its improved pharmacokinetic properties compared to prototype CP-101,606 (Kawai et al., 2007).

Oxytocin Receptor Antagonist Development

Research on a novel, potent nonpeptide oxytocin receptor antagonist, structurally related to the quinolinone family, showcased its high selectivity and affinity for human oxytocin receptors. This compound's distinguishing features make it a valuable tool for pharmacological studies, offering potential applications in examining oxytocin receptor pharmacology in human and nonhuman primate tissues (Lemaire et al., 2002).

Antipsychotic Properties and Synthesis Advances

Deuterium-labeled isotopes of hydroxyzine and aripiprazole, both containing quinolinone structures, were synthesized for research purposes. These isotopes serve as internal standards, facilitating the study of their non-isotopic forms through quantification analysis. The synthesis process of these labeled compounds highlights the ongoing advancements in understanding and utilizing quinolinone derivatives for scientific research (Vohra et al., 2015).

Quinolinone Derivatives as Potential DNA Fluorescent Probes

A study focusing on the synthesis of benzimidazo[1,2-a]quinolines substituted with various nuclei including piperidine, under microwave heating, led to compounds characterized for their potential as DNA-specific fluorescent probes. This research opens avenues for using quinolinone derivatives in molecular biology, particularly in DNA detection and analysis (Perin et al., 2011).

Antimicrobial and Antifungal Activities of Quinolinone Derivatives

The synthesis of novel 2-[(E)-2-aryl-1-ethenyl]-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4- dihydro-4-quinolinones and their evaluation against various microbial strains demonstrated significant biological activity. This study emphasizes the antimicrobial and antifungal potential of quinolinone derivatives, showcasing their importance in developing new therapeutic agents (ANISETTI et al., 2012).

Safety and Hazards

Mechanism of Action

Target of Action

Piperidines are a class of organic compounds that are often used in the synthesis of pharmaceuticals . They are present in more than twenty classes of pharmaceuticals . Quinolinones, on the other hand, are a type of heterocyclic compound that also have various pharmaceutical applications . The specific targets of “1-(4-Piperidyl)-1,2,3,4-tetrahydro-2-quinolinone hydrochloride” would depend on its exact structure and any functional groups present.

Mode of Action

The mode of action of “this compound” would depend on its specific targets. For example, many piperidine derivatives are used as antimuscarinic agents, which work by blocking the action of the neurotransmitter acetylcholine at muscarinic receptors . Quinolinones, meanwhile, can have a variety of modes of action depending on their structure .

Biochemical Pathways

The biochemical pathways affected by “this compound” would depend on its specific targets and mode of action. Piperidines and quinolinones can be involved in a wide range of biochemical pathways due to their diverse pharmaceutical applications .

Result of Action

The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. For example, if it acts as an antimuscarinic agent like some piperidine derivatives, it could lead to effects such as decreased muscle contraction and reduced secretion of certain glands .

properties

IUPAC Name |

1-piperidin-4-yl-3,4-dihydroquinolin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O.ClH/c17-14-6-5-11-3-1-2-4-13(11)16(14)12-7-9-15-10-8-12;/h1-4,12,15H,5-10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLZUWGVEHXDLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C(=O)CCC3=CC=CC=C32.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Dimethylamino)methyl]benzoic acid hydrochloride](/img/no-structure.png)

![3-[(dimethylamino)methylene]-1-(4-nitrophenyl)tetrahydro-4(1H)-pyridinone](/img/structure/B2593338.png)

![4-benzyl-1-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2593346.png)

![4-{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}-4-benzylmorpholin-4-ium chloride](/img/structure/B2593348.png)